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For Researchers, Scientists, and Drug Development Professionals

Abstract

ATL-802 is a potent and selective antagonist of the A2B adenosine receptor, a G protein-
coupled receptor implicated in a variety of physiological and pathological processes. Its
potential therapeutic applications have garnered significant interest within the research
community. This document provides an in-depth technical guide on the synthesis of ATL-802,
including a feasible synthetic pathway, detailed experimental protocols for key reactions, and a
summary of relevant chemical data. The presented synthesis is based on established
methodologies for the preparation of 8-substituted xanthine derivatives, primarily utilizing the
Traube purine synthesis.

Introduction to ATL-802

ATL-802, with the chemical name N-(2-(1,3-dipropyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-8-
yl)phenyl)methanesulfonamide, is a notable adenosine A2B receptor antagonist.[1] The A2B
receptor is one of four adenosine receptor subtypes and is typically activated under conditions
of high adenosine concentrations, such as inflammation or hypoxia. Antagonism of this
receptor has shown potential in various therapeutic areas, including inflammatory diseases and
cancer.[2] The xanthine scaffold of ATL-802 is a common feature among adenosine receptor
antagonists.[3][4][5]

Chemical Data for ATL-802
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Property Value
N-(2-(1,3-dipropyl-2,6-dioxo-1,2,3,6-tetrahydro-

UPAC Name 7H(-plirin-8-3|c/)l)pp::enyI)methanesuIfonamidey

CAS Number 847612-12-8

Molecular Formula C18H22N604S

Molecular Weight 418.47 g/mol

Proposed Synthesis Pathway

The synthesis of ATL-802 can be achieved through a convergent synthesis strategy
culminating in the construction of the central xanthine core via the Traube purine synthesis.
This well-established method involves the condensation of a 5,6-diaminopyrimidine derivative
with a carboxylic acid, followed by cyclization to form the fused imidazole ring of the purine
system.

The proposed synthetic route is outlined below and involves three main stages:
o Synthesis of the key intermediate, 1,3-dipropyl-5,6-diaminouracil.
» Preparation of the 8-position substituent, 2-(methanesulfonamido)benzoic acid.

o Condensation and cyclization to yield the final product, ATL-802.

Logical Flow of the Synthesis Pathway
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Stage 1: Synthesis of Diaminouracil Intermediate

N,N'-dipropylurea Cyanoacetic acid

[l,3—Dipropyl—6—aminouraci|

Nitrosation

Stage 2: Synthesis of Benzoic Acid Derivative

E,3—Dipropyl—6—amin0—5—nitrosouracD 2-Aminobenzoic acid G/Iethanesulfonyl chlorida
%duction l

E,S-Dipropyl-S,G-diaminouracD 2-(Methanesulfonamido)benzoic acia

Condensation & Cyclization

Stage 3: Hinal Assembly

ATL-802

Click to download full resolution via product page
Caption: Logical workflow for the synthesis of ATL-802.
Experimental Protocols
Stage 1: Synthesis of 1,3-Dipropyl-5,6-diaminouracil

This stage focuses on the preparation of the key pyrimidine intermediate.

e Reaction: Condensation of N,N'-dipropylurea with cyanoacetic acid.
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e Procedure:

o

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanaol,
add N,N'-dipropylurea and cyanoacetic acid.

Reflux the reaction mixture for 6-8 hours.

o

[¢]

After cooling, the precipitate is collected by filtration, washed with ethanol and ether, and
then dissolved in hot water.

[¢]

Acidify the aqueous solution with acetic acid to precipitate the product.

[¢]

Filter, wash with cold water, and dry to obtain 1,3-dipropyl-6-aminouracil.
» Reaction: Nitrosation of 1,3-dipropyl-6-aminouracil.

e Procedure:

[¢]

Suspend 1,3-dipropyl-6-aminouracil in water with glacial acetic acid.

[e]

Cool the suspension in an ice bath and add a solution of sodium nitrite in water dropwise,
maintaining the temperature below 5 °C.

[¢]

Stir the reaction mixture for 1-2 hours at low temperature.

[e]

Collect the resulting purple precipitate by filtration, wash with cold water and ethanol, and
dry.

e Reaction: Reduction of the nitroso group.
e Procedure:
o Suspend 1,3-dipropyl-6-amino-5-nitrosouracil in a mixture of water and ammonia solution.

o Add sodium dithionite portion-wise while heating the mixture to 70-80 °C. The color of the
suspension will change from purple to a pale yellow or off-white.

o After the addition is complete, continue heating for a further 30 minutes.
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o Cool the reaction mixture in an ice bath, and collect the precipitate by filtration.

o Wash with cold water and dry under vacuum to yield 1,3-dipropyl-5,6-diaminouracil.

Stage 2: Synthesis of 2-(Methanesulfonamido)benzoic
acid

e Reaction: Sulfonylation of 2-aminobenzoic acid.

e Procedure:
o Dissolve 2-aminobenzoic acid in pyridine and cool in an ice bath.
o Add methanesulfonyl chloride dropwise to the cooled solution.
o Allow the reaction to stir at room temperature overnight.

o Pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid to
precipitate the product.

o Filter the solid, wash thoroughly with water, and recrystallize from ethanol/water to obtain
pure 2-(methanesulfonamido)benzoic acid.

Stage 3: Synthesis of ATL-802 (N-(2-(1,3-dipropyl-2,6-
dioxo-1,2,3,6-tetrahydro-7H-purin-8-
yl)phenyl)methanesulfonamide)

» Reaction: Condensation and cyclization of 1,3-dipropyl-5,6-diaminouracil and 2-
(methanesulfonamido)benzoic acid.

e Procedure:

o A mixture of 1,3-dipropyl-5,6-diaminouracil and 2-(methanesulfonamido)benzoic acid is
heated at 180-200 °C for 2-3 hours.

o Alternatively, the condensation can be carried out in a high-boiling solvent such as N,N-
dimethylformamide (DMF) or in the presence of a coupling agent like 1-ethyl-3-(3-
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dimethylaminopropyl)carbodiimide (EDCI) followed by thermal or base-catalyzed
cyclization. For the base-catalyzed cyclization, the intermediate amide can be heated in an
agueous sodium hydroxide solution.

o After cooling, the crude product is purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol, isopropanol).

Experimental Workflow Diagram
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Caption: Experimental workflow for the synthesis of ATL-802.

Signaling Pathway Involving A2B Adenosine
Receptor

ATL-802 acts as an antagonist at the A2B adenosine receptor. This receptor is known to couple
to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C,
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respectively. By blocking the binding of adenosine to the A2B receptor, ATL-802 can inhibit
these downstream signaling cascades.
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Caption: A2B adenosine receptor signaling pathway and the inhibitory action of ATL-802.
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Feasibility and Conclusion

The proposed synthesis of ATL-802 is highly feasible for a laboratory setting equipped with
standard organic chemistry capabilities. The starting materials are commercially available, and
the reactions involved, particularly the Traube purine synthesis, are well-documented in the
chemical literature for the preparation of analogous xanthine derivatives.[3][4] The purification
of intermediates and the final product can be achieved using standard techniques such as
recrystallization and column chromatography.

This technical guide provides a comprehensive overview of a viable synthetic route to ATL-802.
The detailed experimental protocols and workflow diagrams offer a practical framework for
researchers and drug development professionals interested in synthesizing this potent A2B
adenosine receptor antagonist for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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